5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52922. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Research Strategies of Hydantoin Derivatives
Hydantoins, including 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, are recognized for their broad spectrum of biological and pharmacological activities. This compound is part of a desirable scaffold in medicinal chemistry, contributing significantly to drug discovery and development. Hydantoins have been utilized in therapeutic and agrochemical applications due to their diverse biological activities. They are crucial in the synthesis of non-natural amino acids and their conjugates, showing potential medical applications. The Bucherer-Bergs reaction is highlighted as an efficient method for synthesizing hydantoins, underlining its importance in creating new organic compounds with therapeutic potential (Shaikh et al., 2023).
Thiazolidinediones as Protein Tyrosine Phosphatase 1B Inhibitors
Thiazolidinediones (TZDs), related to imidazolidine-2,4-diones, have been explored for their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), a key regulator of insulin signaling. This review emphasizes the significant progress in TZDs research, focusing on their structure-activity relationship and potential as PTP 1B inhibitors. Highlighted compounds demonstrate potent inhibitory activities, indicating the therapeutic potential of TZDs in managing Type 2 Diabetes Mellitus (T2DM) and related metabolic disorders (Verma et al., 2019).
Antioxidant Evaluation of Isoxazolone Derivatives
Isoxazolone derivatives, structurally related to hydantoins, exhibit significant biological and medicinal properties. These compounds serve as intermediates for synthesizing a variety of heterocycles, demonstrating a wide range of chemical transformations. The review discusses the optimal synthesis conditions for creating these derivatives, which are valuable for developing new therapeutic agents with antioxidant properties (Laroum et al., 2019).
Medicinal Chemistry and Pharmaceutical Applications of Imidazolidinones
Imidazolidinones, including this compound, are highlighted for their significant role in medicinal and pharmaceutical chemistry. This review discusses various synthesis methods and the pharmacological activities associated with imidazolidinones. The versatility of this compound class is underlined by their applications across more than 16 diseases, demonstrating their potential as a base for further drug development (Sudani & Desai, 2015).
Thiazolidinediones: Beyond Metabolic Syndrome Treatment
Thiazolidinediones, chemically related to imidazolidine-2,4-diones, have been studied for their metabolic effects and potential in treating various cancers. Despite being primarily recognized for their role in managing metabolic disorders, TZDs exhibit anti-cancer properties, which are not solely dependent on PPARγ activation. This review suggests that the anti-cancer effects of TZDs may involve selective inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling, offering a new perspective on their therapeutic applications beyond diabetes treatment (Mughal et al., 2015).
特性
IUPAC Name |
5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIVJCLUUNXKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977408 |
Source
|
Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61837-66-9, 6943-31-3 |
Source
|
Record name | 4-Hydroxynirvanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC52922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。